molecular formula C9H14O3 B13327821 1-Oxaspiro[3.5]nonane-7-carboxylic acid

1-Oxaspiro[3.5]nonane-7-carboxylic acid

Katalognummer: B13327821
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: JFQIUKPYOHQJMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with the molecular formula C9H14O3. Its IUPAC name reflects its spiro-fused ring system and carboxylic acid functionality. The compound features a seven-membered spirocyclic ring containing an oxygen atom and a carboxylic acid group attached to a nonane backbone .

Vorbereitungsmethoden

Synthetic Routes:

1-Oxaspiro[3.5]nonane-7-carboxylic acid can be synthesized through various routes. One common approach involves cyclization of a suitable precursor, followed by carboxylation. For example, a spirocyclic lactone precursor can be treated with a base to form the spiro ring, and subsequent carboxylation yields the target compound.

Reaction Conditions:

The specific reaction conditions depend on the chosen synthetic pathway. Generally, mild to moderate temperatures and appropriate solvents are employed. Detailed protocols are available in the literature.

Industrial Production:

While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for scientific investigations and drug discovery.

Analyse Chemischer Reaktionen

1-Oxaspiro[3.5]nonane-7-carboxylic acid participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of related functional groups.

    Substitution: The carboxylic acid group allows for substitution reactions, where other groups can replace the hydrogen atom.

    Reduction: Reduction of the carbonyl group may yield corresponding alcohols.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.

Major products formed from these reactions include derivatives with modified functional groups or stereochemistry.

Wissenschaftliche Forschungsanwendungen

1-Oxaspiro[3.5]nonane-7-carboxylic acid finds applications in:

    Medicinal Chemistry: Researchers explore its derivatives as potential drug candidates due to their unique spirocyclic structure.

    Chemical Biology: It serves as a building block for designing bioactive molecules.

    Materials Science: The compound’s properties may contribute to novel materials.

Wirkmechanismus

The exact mechanism of action remains an active area of research. its spirocyclic scaffold suggests potential interactions with biological targets, possibly affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

While 1-Oxaspiro[3.5]nonane-7-carboxylic acid is relatively rare, similar compounds include other spirocyclic carboxylic acids and their derivatives.

Eigenschaften

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

1-oxaspiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C9H14O3/c10-8(11)7-1-3-9(4-2-7)5-6-12-9/h7H,1-6H2,(H,10,11)

InChI-Schlüssel

JFQIUKPYOHQJMY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1C(=O)O)CCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.